Advanced Synthetic Applications of Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS 120005-03-0) in Drug Discovery
Advanced Synthetic Applications of Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS 120005-03-0) in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic selection of orthogonally protected building blocks determines the efficiency of a synthetic route. As a Senior Application Scientist, I frequently leverage benzyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS 120005-03-0) as a premier bifunctional scaffold. This compound—a doubly protected derivative of ethanolamine—features a primary hydroxyl group primed for diverse functionalization, juxtaposed with a sterically shielded, electronically deactivated secondary amine.
This technical guide dissects the physicochemical profile, structural logic, and field-proven experimental workflows for utilizing CAS 120005-03-0 in the synthesis of targeted therapeutics, including nitrogen mustards, morpholines, and azepine-based peptidomimetics.
Physicochemical Profiling & Structural Logic
Understanding the baseline properties of CAS 120005-03-0 is critical for predicting its behavior in biphasic reactions, purifications, and long-term storage. The compound presents as a viscous liquid at room temperature and exhibits high solubility in standard organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) while remaining insoluble in aqueous media.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate |
| CAS Registry Number | 120005-03-0 |
| Molecular Formula | C17H19NO3 |
| Molecular Weight | 285.34 g/mol |
| Physical Form | Viscous Liquid |
| Standard Purity | ≥95% |
| InChI Key | RSFMUAGSZGKFFW-UHFFFAOYSA-N |
| Storage Conditions | Sealed, dry, room temperature |
The Causality of Dual Protection
The architecture of this molecule is not accidental; it is designed for maximum synthetic control.
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The N-Benzyl Group: Provides a robust, lipophilic anchor that resists basic, mildly acidic, and nucleophilic conditions. It prevents unwanted side reactions at the nitrogen center during harsh downstream transformations.
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The N-Cbz (Carbobenzyloxy) Group: Converts the amine into a carbamate. The resonance of the nitrogen lone pair into the carbamate carbonyl drastically reduces the nucleophilicity of the nitrogen. This prevents intramolecular cyclization (e.g., aziridine formation) when the adjacent primary alcohol is converted into a leaving group (like a mesylate or halide)[1].
Orthogonal Reactivity and Mechanistic Applications
The primary utility of CAS 120005-03-0 lies in the orthogonal reactivity between its free hydroxyl group and its protected amine.
Figure 1. Orthogonal functionalization pathways of CAS 120005-03-0.
Application in Targeted Therapeutics
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EGFR-Targeting Combi-Molecules: In the synthesis of triazene-based combi-molecules designed to target Epidermal Growth Factor Receptor (EGFR) in solid tumors, the hydroxyl group of the protected ethanolamine is chlorinated using POCl3 or SOCl2 . Subsequent deprotection yields a nitrogen mustard precursor capable of DNA cross-linking[1].
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Morpholine & Azepine Derivatives: The scaffold is frequently oxidized to its corresponding aldehyde, which then undergoes reductive amination or Wittig olefination. This strategy is heavily utilized in the synthesis of morpholine-based agents for neurological disorders[2] and azepine rings found in Cathepsin K inhibitors like Relacatib[3].
Figure 2. Workflow integrating CAS 120005-03-0 into targeted therapeutic design.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific conditions are chosen, and validation checkpoints are included to prevent the propagation of failed intermediates.
Protocol A: Synthesis of Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate
Objective: Chemoselective N-acylation of N-benzylethanolamine without O-acylation.
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Setup: Dissolve 1.0 eq of N-benzylethanolamine in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 1.2 eq of triethylamine (TEA).
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Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive. Cooling prevents a runaway exothermic reaction and suppresses the formation of the O,N-di-Cbz side product.
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Addition: Add 1.05 eq of Cbz-Cl dropwise over 30 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
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Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Stain with ninhydrin. Self-Validation: The disappearance of the ninhydrin-active starting material (primary/secondary amine) and the appearance of a UV-active, ninhydrin-negative spot confirms successful carbamate formation.
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Workup: Quench with 1M HCl to remove unreacted TEA, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Swern Oxidation to the Aldehyde
Objective: Oxidation of the primary alcohol to an aldehyde for downstream reductive amination.
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Activation: In a flame-dried flask under inert atmosphere, dissolve 1.2 eq of oxalyl chloride in anhydrous DCM. Cool to -78 °C.
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Intermediate Formation: Add 2.4 eq of anhydrous DMSO dropwise. Stir for 15 minutes. Causality: This generates the highly reactive alkoxysulfonium ylide. The -78 °C temperature is mandatory to prevent the premature decomposition of this intermediate via the Pummerer rearrangement.
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Substrate Addition: Add 1.0 eq of CAS 120005-03-0 (dissolved in DCM) dropwise. Stir for 45 minutes at -78 °C.
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Elimination: Add 5.0 eq of TEA dropwise. Causality: TEA acts as the base to deprotonate the intermediate, driving the elimination to form the aldehyde and dimethyl sulfide.
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Validation Checkpoint: Isolate a crude aliquot and perform 1H NMR. Self-Validation: The presence of a sharp singlet at ~9.5–9.8 ppm confirms aldehyde formation, while the disappearance of the multiplet at ~3.7 ppm (associated with the CH2OH group) confirms complete conversion.
Protocol C: Global Hydrogenolysis (Deprotection)
Objective: Simultaneous cleavage of both the N-Cbz and N-benzyl groups to yield the free primary amine.
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Setup: Dissolve the functionalized derivative in HPLC-grade Methanol. Add 10% Pd/C (10% w/w relative to the substrate).
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Atmosphere Exchange: Purge the flask with vacuum and backfill with H2 gas via a balloon three times.
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Reaction: Stir vigorously at room temperature under 1 atm of H2 for 12–18 hours. Causality: The Cbz group typically cleaves within the first 2 hours, while the N-benzyl group requires extended time to fully hydrogenolyze.
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Validation Checkpoint: Analyze via LC-MS (ESI+). Self-Validation: The mass spectrum should show the complete disappearance of the [M+H]+ peak corresponding to the protected species and the emergence of the low-molecular-weight free amine.
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Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the crude amine.
References
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Brahimi, F., et al. "Novel Nitrogen Mustard-Armed Combi-Molecules for the Selective Targeting of Epidermal Growth Factor Receptor Overexperessing Solid Tumors". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][1]
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Google Patents. "WO2005105100A1 - Morpholine compounds". WIPO (PCT). Available at: [2]
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Portico. "Relacatib Synthesis and Cathepsin K Inhibitors". Journal of Medicinal Chemistry. Available at: [Link][3]
